1-(1-Methyl-2-benzimidazolyl)ethanol

Descripción general

Descripción

Synthesis Analysis

Benzimidazole synthesis typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

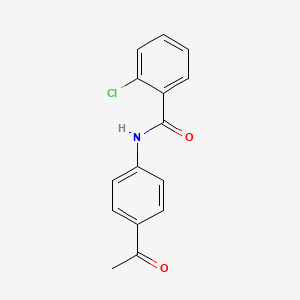

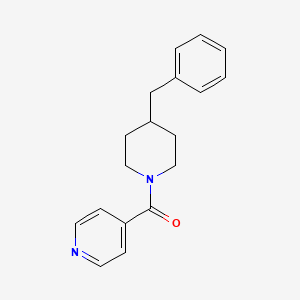

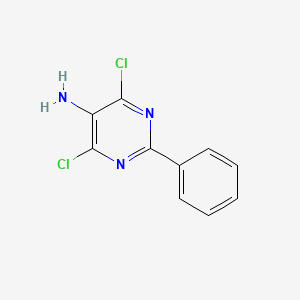

The molecular formula of “1-(1-Methyl-2-benzimidazolyl)ethanol” is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da . There are no intermolecular hydrogen-bondings and intramolecular interactions in the molecular structure, but the molecular packing is stabilized by van der Waals forces .

Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Aplicaciones Científicas De Investigación

Anti-Helicobacter pylori Agents

1-(1-Methyl-2-benzimidazolyl)ethanol derivatives have shown potent activities against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds displayed low minimal inhibition concentrations (MICs) against a wide range of H. pylori strains, making them promising candidates for novel anti-H. pylori therapies. They exhibit selective activity and a low rate of resistance development, which is crucial for clinical acceptance (Carcanague et al., 2002).

Hydroxide-Stable Ionenes

In the field of materials science, hydroxide-stable ionenes incorporating a benzimidazole derivative have been developed. These materials are suitable for use as ion-exchange membranes in fuel cells and electrolyzers due to their stability, solubility, and ionic conductivity. The hexamethyl-p-terphenylene unit within these polymers contributes to their unique properties and potential applications in energy conversion technologies (Wright & Holdcroft, 2014).

Catalysis and Synthesis

Benzimidazole derivatives have been synthesized using efficient catalysts such as Co(OH)2 in ethanol at room temperature. These methods offer advantages in terms of yields and reaction times over traditional synthesis techniques, highlighting the role of 1-(1-Methyl-2-benzimidazolyl)ethanol derivatives in facilitating chemical reactions and contributing to the development of more sustainable and efficient catalytic processes (Adharvana Chari et al., 2011).

Antitumor and Antifilarial Agents

Some benzimidazole derivatives, including those related to 1-(1-Methyl-2-benzimidazolyl)ethanol, have been explored for their potential antitumor and antifilarial activities. These compounds have shown significant activity against various cancer cell lines and parasitic worms, offering a basis for the development of new therapeutic agents (Ram et al., 1992).

Green Chemistry Applications

In an effort to promote sustainable chemical practices, 1-(1-Methyl-2-benzimidazolyl)ethanol derivatives have been used in green synthesis approaches. These methods aim to reduce the environmental impact of chemical synthesis by employing safer solvents and reagents, highlighting the role of benzimidazole derivatives in advancing green chemistry initiatives (Aghapoor et al., 2018).

Propiedades

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWGBPRRHESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-2-benzimidazolyl)ethanol | |

CAS RN |

3319-28-6 | |

| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1619580.png)

![2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B1619583.png)